(2-Bromophenyl)(2-methoxyphenyl)methanol
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Overview
Description
(2-Bromophenyl)(2-methoxyphenyl)methanol is an organic compound with the molecular formula C14H13BrO2 It consists of a bromophenyl group and a methoxyphenyl group attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol can be achieved through various methods. One common approach involves the palladium-catalyzed reaction of bis(2-bromophenyl)methanol with methoxyphenyl derivatives. The reaction typically requires palladium acetate (Pd(OAc)2) as a catalyst and proceeds under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2-Bromophenyl)(2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-2-methoxyphenyl)methanol
- (2-Iodo-2-methoxyphenyl)methanol
- (2-Fluoro-2-methoxyphenyl)methanol
Uniqueness
(2-Bromophenyl)(2-methoxyphenyl)methanol is unique due to the presence of both bromophenyl and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various synthetic and research applications.
Biological Activity
(2-Bromophenyl)(2-methoxyphenyl)methanol is an organic compound characterized by a bromine atom and a methoxy group on aromatic rings, contributing to its unique biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H13BrO
- Structure :
- Bromine : Enhances interaction with biological targets.
- Methoxy Group : Influences solubility and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains. The presence of halogen atoms, such as bromine, is known to enhance the biological efficacy of organic molecules by improving their interaction with microbial targets.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
This compound | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown promising results against several cancer cell lines, including HeLa and HCT-116. The mechanism of action appears to involve modulation of key signaling pathways that regulate cell proliferation and apoptosis.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study reported the IC50 values for this compound against different human cancer cell lines:
- HeLa Cells : IC50 = 10 µg/mL
- HCT-116 Cells : IC50 = 12 µg/mL
- A549 Cells : IC50 = 15 µg/mL
These values indicate a moderate level of cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapeutics .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. Molecular docking studies have shown that this compound binds effectively to targets such as α-glucosidase and topoisomerases, which are critical in cancer progression and microbial resistance .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Table 2: Comparison of Biological Activities
Compound Name | Notable Features | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
(3-Bromophenyl)(4-methoxyphenyl)methanol | Different halogen positioning | Moderate | Low |
(4-Bromophenyl)(3-methoxyphenyl)methanol | Variability in methoxy positioning | High | Moderate |
This compound | Unique arrangement enhances reactivity | Significant | Moderate |
Properties
IUPAC Name |
(2-bromophenyl)-(2-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZIIBHWZTVSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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